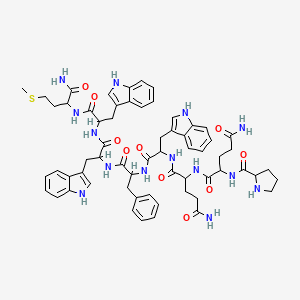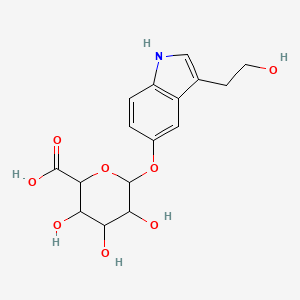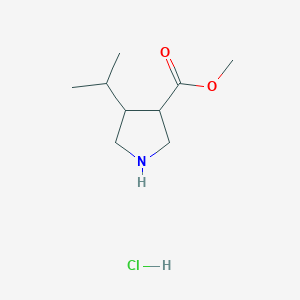![molecular formula C41H78O6 B15128992 Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester](/img/structure/B15128992.png)
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester is a complex organic compound characterized by its ester functional groups It is known for its unique chemical structure, which includes two hexadecanoic acid moieties and a 1-oxohexyl group attached to a 1,3-propanediyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with 1,3-propanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds. The intermediate product is then reacted with 1-oxohexyl chloride to introduce the 1-oxohexyl group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as p-toluenesulfonic acid or other strong acids are often employed to accelerate the esterification process. Purification steps, including distillation and recrystallization, are essential to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Hexadecanoic acid and 1-oxohexanoic acid.
Reduction: Hexadecanol and 1-hexanol.
Substitution: Depending on the nucleophile, products can include esters with different alkyl or aryl groups.
Scientific Research Applications
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing prodrugs and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester involves its interaction with biological membranes and enzymes. The ester groups can undergo hydrolysis, releasing hexadecanoic acid and 1-oxohexyl alcohol, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Di(octadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
- Di(dodecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
- Di(tetradecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester
Uniqueness
Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester is unique due to its specific chain length and the presence of the 1-oxohexyl group. This combination imparts distinct physical and chemical properties, such as melting point, solubility, and reactivity, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C41H78O6 |
|---|---|
Molecular Weight |
667.1 g/mol |
IUPAC Name |
(3-hexadecanoyloxy-2-hexanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-33-39(42)45-36-38(47-41(44)35-30-9-6-3)37-46-40(43)34-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h38H,4-37H2,1-3H3 |
InChI Key |
SUAPYPRAYALOTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B15128913.png)







![5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15128971.png)
![4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B15128974.png)

![Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)

